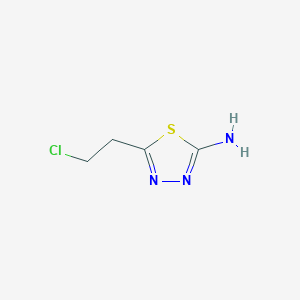

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine

描述

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is a heterocyclic organic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a chloroethyl group and an amine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions typically occur under mild conditions with solvents like ethanol or dichloromethane.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound is primarily explored as an intermediate in the synthesis of pharmaceutical agents. It has shown potential anticancer, antimicrobial, and antiviral activities:

- Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine have demonstrated growth inhibitory activity against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL . These compounds are believed to induce apoptosis and block the cell cycle at specific phases.

- Antimicrobial Properties : The 2-amino-1,3,4-thiadiazole moiety has been recognized for its antimicrobial properties. Several derivatives have shown higher activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 µg/mL .

Agriculture

This compound is being investigated for its potential use in agrochemicals. Its chemical structure allows for the development of novel herbicides and fungicides that can effectively control agricultural pests while minimizing environmental impact.

Materials Science

In materials science, this compound is being studied for its role in synthesizing advanced materials such as polymers and nanomaterials. The unique chemical properties of this compound enable the creation of materials with tailored characteristics suitable for various industrial applications.

Anticancer Agents

A study focusing on the synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed promising anticancer activities. Compounds with specific substitutions (e.g., 2-F and 4-Cl) showed significant potency against HeLa cells with IC50 values ranging from 0.37 to 0.95 µM . Flow cytometry analysis indicated that these compounds effectively induced apoptotic cell death.

Antimicrobial Studies

Research highlighted the synthesis of various derivatives of 2-amino-1,3,4-thiadiazole that exhibited considerable antimicrobial activity. For example, chlorinated derivatives showed effective inhibition against E. coli and antifungal activity against Aspergillus niger at MIC values of 25 µg/mL . These findings suggest that modifications to the thiadiazole ring can enhance biological activity.

作用机制

The mechanism of action of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound can also interfere with enzyme activity by binding to active sites, thereby disrupting metabolic pathways.

相似化合物的比较

Similar Compounds

5-(2-Chloroethyl)-2’-deoxyuridine: This compound is a selective inhibitor of herpes simplex virus type 1 replication.

Carmustine: An alkylating agent used in chemotherapy that forms interstrand crosslinks in DNA.

Lomustine: Another alkylating agent used to treat brain tumors and lymphomas.

Uniqueness

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is unique due to its thiadiazole ring, which imparts distinct chemical properties compared to other chloroethyl-containing compounds

生物活性

5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula for this compound is CHClNS. Its structure consists of a thiadiazole ring substituted with a chloroethyl group, which is crucial for its biological activity. The presence of chlorine is noted to enhance the compound's reactivity and biological efficacy.

Synthesis

The synthesis of this compound involves several chemical reactions that typically start from 1,3,4-thiadiazole derivatives. A common method includes the chlorination of an amine precursor followed by the introduction of the chloroethyl group. The synthetic pathway can be summarized as follows:

- Starting Material : 1,3,4-thiadiazole.

- Chlorination : Reaction with chlorinating agents to introduce chlorine.

- Substitution : Reaction with chloroethyl derivatives to form the final compound.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound showed an IC value of approximately 0.28 µg/mL, indicating potent growth inhibition .

- HepG2 (Liver Cancer) : In vitro studies demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutic agents .

- HCT116 (Colon Cancer) : The compound displayed effective antiproliferative activity with GI values in the range of 0.74–10.0 µg/mL .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptotic cell death in cancer cells through mitochondrial pathways .

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Inhibition of Tubulin Polymerization : Molecular docking studies suggest that this compound interacts with tubulin, inhibiting its polymerization and thereby disrupting mitotic spindle formation .

In Vivo Studies

In vivo studies using tumor-bearing mice models have demonstrated that this compound effectively targets sarcoma cells. Radioactive tracing studies confirmed its selective accumulation in tumor tissues compared to normal tissues .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives showed that those containing halogen substituents like chlorine exhibited enhanced anticancer activity compared to their non-halogenated counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Summary Table of Biological Activities

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | Not specified | Cell cycle arrest |

| HCT116 | 0.74 - 10.0 | Tubulin polymerization inhibition |

属性

IUPAC Name |

5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIWQRDVHNRICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147397-31-7 | |

| Record name | 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。